Methyl 4-(cyclobutylamino)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(cyclobutylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)9-5-7-11(8-6-9)13-10-3-2-4-10/h5-8,10,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFYVTYAWUDJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Methyl 4 Cyclobutylamino Benzoate
Retrosynthetic Analysis of the Methyl 4-(cyclobutylamino)benzoate Framework
Retrosynthetic analysis provides a logical approach to devising a synthesis plan by deconstructing the target molecule into simpler, readily available precursors. For this compound, two primary bond disconnections are considered: the C-N bond of the secondary amine and the C-O bond of the ester.
Route A: C-N Bond Disconnection
This disconnection severs the bond between the aromatic ring and the cyclobutylamino group. This leads to two potential synthetic pathways:
Pathway A1 (N-Alkylation): This approach identifies methyl 4-aminobenzoate (B8803810) and a cyclobutyl electrophile (e.g., cyclobutyl bromide or tosylate) as key precursors. The forward synthesis would involve the N-alkylation of the aniline (B41778) derivative.
Pathway A2 (Reductive Amination): A more common and efficient strategy involves disconnecting the C-N bond to reveal methyl 4-aminobenzoate and cyclobutanone (B123998). youtube.com The forward reaction is a reductive amination, where the aniline and ketone form an imine or enamine intermediate that is subsequently reduced. youtube.com
Pathway A3 (Buchwald-Hartwig Amination): A powerful modern alternative involves disconnecting to cyclobutylamine (B51885) and an aryl halide or triflate, such as methyl 4-bromobenzoate (B14158574). nih.gov The forward synthesis is a palladium-catalyzed cross-coupling reaction. nih.gov
Route B: C-O Bond (Ester) Disconnection
This strategy involves the disconnection of the methyl ester group, leading to 4-(cyclobutylamino)benzoic acid and methanol (B129727). The forward synthesis is a classic Fischer esterification or a related esterification method, which would be the final step after the C-N bond has been formed. numberanalytics.comyoutube.com
These retrosynthetic pathways highlight the key starting materials required, such as methyl 4-aminobenzoate, cyclobutanone, cyclobutylamine, and methyl 4-bromobenzoate, which are generally commercially available.
Classical and Modern Synthetic Routes to this compound
Building upon the retrosynthetic analysis, several synthetic strategies can be employed. These range from traditional multi-step sequences to more streamlined modern catalytic methods.
Amidation and Esterification Strategies
A common and reliable route involves a two-step process combining reductive amination followed by esterification, or vice-versa.
Reductive Amination followed by Esterification:
Formation of 4-(cyclobutylamino)benzoic acid: This intermediate is synthesized via reductive amination. Methyl 4-aminobenzoate is reacted with cyclobutanone under mildly acidic conditions to form an iminium ion intermediate. youtube.com This intermediate is then reduced in situ using a selective reducing agent. While sodium borohydride (B1222165) can be used, it may also reduce the ketone, leading to a mixture of products. youtube.com A milder reagent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is often preferred as it selectively reduces the protonated imine (iminium ion), which is more reactive than the ketone. youtube.com
Esterification: The resulting 4-(cyclobutylamino)benzoic acid is then converted to its methyl ester. The most common method is the Fischer esterification, which involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). numberanalytics.comscienceready.com.au The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. tcu.edu
Esterification followed by Reductive Amination:
Alternatively, the order of reactions can be reversed. One could start with 4-aminobenzoic acid, perform the reductive amination with cyclobutanone as described above, and then esterify the resulting amino acid. benthamdirect.comresearcher.life This sequence ensures that the potentially sensitive ester group is not subjected to the conditions of the reductive amination.
Palladium-Catalyzed Amination Approaches to Aryl Esters
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming C-N bonds. nih.gov This palladium-catalyzed cross-coupling reaction allows for the direct synthesis of this compound from methyl 4-halobenzoate and cyclobutylamine. nih.govchemspider.com
The general reaction involves:
Aryl Halide/Triflate: Methyl 4-bromobenzoate or methyl 4-iodobenzoate (B1621894) are common substrates.
Amine: Cyclobutylamine.
Catalyst: A palladium source, such as Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). chemspider.com
Ligand: A bulky, electron-rich phosphine (B1218219) ligand is crucial for the catalytic cycle. Common choices include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or other specialized ligands developed for this reaction. chemspider.com
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used.
This method often provides high yields under relatively mild conditions (80-130 °C) and demonstrates excellent functional group tolerance, making it a highly efficient route. nih.gov
Table 1: Comparison of Synthetic Routes
| Route | Key Reaction | Starting Materials | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | Reductive Amination & Esterification | Methyl 4-aminobenzoate, Cyclobutanone, Methanol | Uses readily available reagents, well-established reactions. | Two-step process, may require careful control of reducing agents. |
| 2 | Buchwald-Hartwig Amination | Methyl 4-bromobenzoate, Cyclobutylamine | Single step, high efficiency, good functional group tolerance. nih.gov | Requires specialized and often air-sensitive catalysts and ligands, higher cost. |
Green Chemistry Principles in this compound Synthesis
Solvent Selection: Traditional syntheses often use volatile organic compounds (VOCs). Green alternatives include using water as a solvent where possible, or employing "greener" solvents like ethanol (B145695) or supercritical CO₂. For esterification reactions, deep eutectic solvents (DES) have been explored as dual solvent-catalyst systems, offering high catalytic activity and simple separation. dergipark.org.tr
Catalysis: The shift from stoichiometric reagents to catalytic ones is a core principle of green chemistry.
In esterification, solid acid catalysts like Amberlyst-15 can replace corrosive liquid acids like H₂SO₄, simplifying workup and allowing for catalyst recycling. dergipark.org.tr
In reductive amination, catalytic hydrogenation over a metal catalyst (e.g., Pd/C) with H₂ as the reductant is a greener alternative to hydride reagents, as the only byproduct is water.
Atom Economy: The palladium-catalyzed Buchwald-Hartwig amination generally has a higher atom economy than the multi-step reductive amination and esterification route, as it forms the target molecule more directly with fewer byproducts. rsc.org
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption for both esterification and palladium-catalyzed coupling reactions.
By integrating these principles, the synthesis can be made more sustainable and cost-effective. benthamdirect.com
Purification and Isolation Techniques for this compound
After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. A multi-step purification protocol is typically employed.
Workup/Extraction: The reaction mixture is first subjected to a liquid-liquid extraction. For instance, after a Buchwald-Hartwig reaction, the mixture is typically diluted with a solvent like diethyl ether and washed with brine to remove the base and other water-soluble impurities. chemspider.com Following an acid-catalyzed esterification, a wash with a weak base solution (e.g., sodium bicarbonate) is used to neutralize the acid catalyst and any unreacted carboxylic acid. scienceready.com.au The organic layer is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄ and the solvent is removed under reduced pressure. mnstate.edu
Column Chromatography: This is the most common method for purifying organic compounds. sapub.org
Stationary Phase: Silica (B1680970) gel is the standard choice. However, for basic compounds like amines, tailing can be an issue due to interactions with acidic silanol (B1196071) groups on the silica surface. biotage.com This can be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent or by using a different stationary phase, such as alumina (B75360) or amine-functionalized silica. biotage.comchemicalforums.com
Mobile Phase (Eluent): A gradient of non-polar to polar solvents is typically used. A common system is a mixture of hexane (B92381) and ethyl acetate (B1210297), with the polarity gradually increasing to elute the product. numberanalytics.com
Recrystallization: This is an effective final purification step to obtain a highly pure, crystalline product. The crude solid is dissolved in a minimum amount of a suitable hot solvent, one in which the compound is soluble when hot but insoluble when cold. rsc.orgumass.edu As the solution cools slowly, pure crystals of the product form, leaving impurities behind in the solvent. youtube.com For this compound, solvents like methanol, ethanol, or mixtures such as ethanol/water or benzene (B151609)/hexane could be suitable. rsc.org The purified crystals are then collected by suction filtration, washed with a small amount of cold solvent, and dried. mnstate.edu
The purity of the final product is typically assessed by techniques like Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (NMR, IR, MS).
Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Cyclobutylamino Benzoate
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations
High-resolution NMR spectroscopy serves as a powerful tool for probing the chemical environment of individual atoms within a molecule. For Methyl 4-(cyclobutylamino)benzoate, ¹H and ¹³C NMR studies provide crucial data for structural verification and conformational analysis.
Based on these related structures, the expected ¹H NMR chemical shifts for this compound would feature signals for the aromatic protons, the methyl ester protons, and the protons of the cyclobutyl group, including the methine proton attached to the nitrogen and the methylene (B1212753) protons of the cyclobutyl ring. The amino proton (N-H) would likely appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 6.5 - 8.0 |
| Methyl Ester Protons | ~3.8 - 3.9 |
| N-H Proton | Variable, likely broad |
| Cyclobutyl Methine Proton (CH-N) | ~3.5 - 4.5 |
| Cyclobutyl Methylene Protons | ~1.5 - 2.5 |
Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the carbons of the cyclobutyl ring.
Multi-Dimensional NMR (2D NMR) for Structural Assignment
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. A COSY spectrum would reveal correlations between neighboring protons, for example, between the aromatic protons and between the protons within the cyclobutyl ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Solid-State NMR Probes of this compound Conformations
Solid-state NMR (ssNMR) spectroscopy offers insights into the molecular structure and dynamics in the solid phase. This technique is particularly valuable for studying polymorphism and the effects of crystal packing on molecular conformation. For complex molecules like methyl glycoside tetrabenzoates, ssNMR, in conjunction with computational methods, has proven to be a reliable method for determining molecular structure when single-crystal X-ray diffraction is not feasible. researchgate.net This approach allows for the investigation of different conformations that may exist in the solid state due to intermolecular interactions. researchgate.net
Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Spectroscopic Signatures
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and vibrational modes of a molecule.
Correlation of Vibrational Modes with Molecular Structure of this compound
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional groups. The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group is typically a strong band found around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutyl and methyl groups would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region.
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium |
| C=O Stretch (Ester) | 1700 - 1725 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Anharmonic vibrational frequency calculations can provide a more accurate interpretation of the vibrational spectra, especially for complex regions like the C-H stretching vibrations. nih.govarxiv.org
Hydrogen Bonding Network Analysis via Vibrational Spectroscopy
The presence of the N-H group in this compound allows for the formation of intermolecular hydrogen bonds. These interactions can significantly influence the vibrational frequencies of the involved functional groups. researchgate.net In the solid state, the N-H stretching frequency is expected to be red-shifted (shifted to lower wavenumbers) and broadened compared to the gas phase or a dilute solution in a non-polar solvent. The extent of this shift provides information about the strength of the hydrogen bond. nih.gov Similarly, the C=O stretching frequency may also be affected by hydrogen bonding, as the carbonyl oxygen can act as a hydrogen bond acceptor. The study of ortho-(4-tolylsulfonamido)benzamides has shown that intramolecular hydrogen bonding can lead to a downfield shift of the NH proton signal in NMR and higher stretching vibration values for the S-N bond in IR spectroscopy. mdpi.com
X-ray Diffraction Studies of Crystalline this compound
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and provide direct evidence of any intermolecular hydrogen bonding networks.
While a specific crystal structure for this compound is not publicly available, studies on related compounds provide insights into what might be expected. For example, the crystal structure of a methyl benzoate (B1203000) dimolybdenum complex was determined using single-crystal X-ray diffraction, revealing detailed bond metrics. nih.gov Similarly, the crystal structure of methyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate was elucidated, showing intermolecular N-H···O hydrogen bonds that link the molecules into chains. researchgate.net For this compound, X-ray diffraction would likely show the planar nature of the benzene (B151609) ring and the ester group, and the conformation of the cyclobutyl ring. It would also definitively map the hydrogen bonding interactions between the N-H donor and the C=O acceptor of neighboring molecules.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl p-toluate |
| Methyl p-(hydroxymethyl)benzoate |
| Methyl glycoside tetrabenzoates |
| Ortho-(4-tolylsulfonamido)benzamides |
| Methyl benzoate dimolybdenum complex |
Single-Crystal X-ray Diffraction for Absolute Configuration and Packing
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. Extensive searches of chemical and crystallographic databases have not yielded any published crystal structures for this specific compound. Therefore, detailed information regarding its absolute configuration, crystal system, space group, unit cell dimensions, and molecular packing in the solid state remains undetermined.
While crystallographic data for structurally related compounds exist, such as for various substituted benzoate esters, this information cannot be reliably extrapolated to predict the precise crystallographic parameters of this compound. The unique steric and electronic contributions of the cyclobutylamino group would significantly influence the crystal packing and intermolecular interactions.
To provide a comprehensive analysis as outlined, the experimental determination of the crystal structure of this compound through single-crystal X-ray diffraction would be required. Such an analysis would involve the following steps:
Crystal Growth: High-quality single crystals of the compound would need to be grown, typically through slow evaporation of a suitable solvent, vapor diffusion, or cooling crystallization techniques.
Data Collection: A single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern would be collected using a detector.
Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, typically using direct methods or Patterson synthesis, followed by refinement to determine the precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
This experimental data would be essential to populate a detailed crystallographic data table, which would include the following parameters:
| Parameter | Value |
| Empirical formula | C12H15NO2 |
| Formula weight | 205.25 |
| Temperature (K) | Data not available |
| Wavelength (Å) | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (Mg/m³) | Data not available |
| Absorption coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
Polymorphism and Crystallographic Modifications of this compound
There is no information available in the scientific literature regarding the existence of polymorphs or different crystallographic modifications of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.
The study of polymorphism is crucial in the pharmaceutical and materials sciences. The investigation into the potential polymorphic forms of this compound would require a systematic screening process. This would involve crystallizing the compound under a wide variety of conditions, including different solvents, temperatures, and pressures. Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) would then be employed to identify and characterize any distinct crystalline forms.
Without experimental data, it is not possible to determine whether this compound exhibits polymorphism.
Computational Chemistry and Quantum Mechanical Investigations of Methyl 4 Cyclobutylamino Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry and materials science to predict molecular properties and reaction mechanisms. For a molecule like Methyl 4-(cyclobutylamino)benzoate, DFT calculations would provide significant insights into its electronic properties and chemical reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are crucial in predicting how a molecule will interact with other molecules.
The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoate ring, specifically the nitrogen atom and the aromatic system, due to the electron-donating nature of the amino group. The LUMO, on the other hand, would likely be distributed over the carbonyl group of the ester and the benzene (B151609) ring, which can act as electron-accepting regions.
A hypothetical data table for the FMO analysis of this compound, if calculated, would resemble the following:
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Note: Specific energy values are not available as no dedicated computational studies for this molecule have been published.
An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.
The EPS map uses a color spectrum to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
In the case of this compound, the EPS map would likely show a negative potential (red/yellow) around the oxygen atoms of the ester group and a positive potential (blue) around the hydrogen atom of the secondary amine and the hydrogens of the methyl and cyclobutyl groups. This would suggest that the ester oxygen is a likely site for protonation or interaction with electrophiles, while the N-H group could participate in hydrogen bonding as a donor.
Conformational Analysis and Potential Energy Surface (PES) Mapping
The three-dimensional structure of a molecule is not static and can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. A Potential Energy Surface (PES) map provides a comprehensive view of the energy of a molecule as a function of its geometric parameters.
The flexibility of this compound arises from the rotation around several key single bonds, such as the C-N bond connecting the cyclobutyl group to the aniline (B41778) nitrogen and the C-C bond between the benzene ring and the ester group.
A detailed conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy at each step. This would allow for the identification of energy minima, corresponding to stable rotational isomers (rotamers), and energy maxima, representing the torsional barriers. The relative energies of the stable conformers determine their population at a given temperature. It is expected that the planarity of the aminobenzoate system would be a significant factor, with steric hindrance from the cyclobutyl group influencing the preferred orientation.
A hypothetical data table for torsional barriers might look like this:
| Torsional Angle | Barrier Height (kcal/mol) |
| C(ring)-N-C(cyclobutyl)-C | Value |
| C(ring)-C(ester)-O-C(methyl) | Value |
Note: Specific energy values are not available as no dedicated computational studies for this molecule have been published.
In the solid state or in concentrated solutions, molecules of this compound will interact with each other. These intermolecular interactions, such as hydrogen bonding and van der Waals forces, are crucial for determining the macroscopic properties of the substance, including its crystal structure and melting point.
Computational studies can model dimers or larger aggregates of the molecule to investigate the nature and strength of these interactions. For this compound, the primary site for hydrogen bonding would be the N-H group acting as a hydrogen bond donor and the carbonyl oxygen of the ester group acting as an acceptor. The aromatic rings can also participate in π-π stacking interactions. DFT calculations can quantify the binding energies of these interactions.
Molecular Dynamics Simulations for Dynamic Behavior of this compound
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, solvent effects, and other dynamic processes.
An MD simulation of this compound, either in a solvent or in a simulated crystal lattice, would reveal how the molecule behaves over time. This would include the flexibility of the cyclobutyl ring, the rotation around single bonds, and the formation and breaking of intermolecular hydrogen bonds. Such simulations are computationally intensive but offer a powerful tool for understanding the dynamic nature of the molecule that is not captured by static quantum chemical calculations. The results from MD simulations can be used to calculate various properties, such as diffusion coefficients and radial distribution functions, which describe the local environment around the molecule.
Theoretical Prediction of Spectroscopic Parameters
The theoretical prediction of spectroscopic parameters through computational chemistry and quantum mechanical investigations offers profound insights into the molecular structure and properties of compounds like this compound. These in silico methods allow for the calculation of various spectroscopic data, which can then be compared with experimental results to confirm structural assignments and understand the electronic and vibrational characteristics of the molecule.
Detailed research findings on the theoretical prediction of spectroscopic parameters for this compound are not extensively available in the current body of scientific literature. However, the methodologies for such studies are well-established. Typically, these investigations employ Density Functional Theory (DFT) and Hartree-Fock (HF) methods with various basis sets to optimize the molecular geometry and predict spectroscopic parameters. nih.gov
For instance, methods like B3LYP with a 6-31G(d,p) basis set are commonly used for such calculations. nih.gov These theoretical approaches can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.
Predicted NMR Spectra
Theoretical calculations can provide valuable predictions of 1H and 13C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov The calculated chemical shifts are often correlated with experimental data, and a good correlation can affirm the proposed molecular structure. Although specific calculated values for this compound are not published, a hypothetical table of predicted chemical shifts based on such a study would resemble the following:
Table 1: Hypothetical Theoretically Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: The following data are illustrative examples and not based on published research.)
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 150.2 |
| C2 | 7.85 | 131.5 |
| C3 | 6.60 | 111.8 |
| C4 | - | 122.5 |
| C5 | 6.60 | 111.8 |
| C6 | 7.85 | 131.5 |
| C=O | - | 167.0 |
| O-CH3 | 3.80 | 51.5 |
| N-H | 4.50 | - |
| N-CH | 3.90 | 52.0 |
| CH2 (cyclobutyl) | 2.10 | 31.0 |
Predicted Infrared (IR) Spectra
Computational methods can also predict the vibrational frequencies in the infrared spectrum of a molecule. These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of chemical bonds. The theoretical IR spectrum provides a detailed picture of the molecule's vibrational framework. A representative table of predicted IR frequencies for this compound might include the following vibrational modes:
Table 2: Hypothetical Theoretically Predicted IR Frequencies and Vibrational Modes for this compound (Note: The following data are illustrative examples and not based on published research.)
| Predicted Frequency (cm-1) | Vibrational Mode Assignment |
|---|---|
| 3450 | N-H stretch |
| 3050 | Aromatic C-H stretch |
| 2950 | Aliphatic C-H stretch |
| 1710 | C=O stretch (ester) |
| 1605 | Aromatic C=C stretch |
| 1520 | N-H bend |
| 1280 | C-O stretch (ester) |
Reactivity Profiles and Derivatization Chemistry of Methyl 4 Cyclobutylamino Benzoate
Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring
The benzene (B151609) ring of methyl 4-(cyclobutylamino)benzoate is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The regiochemical outcome of such reactions is dictated by the electronic effects of the two substituents: the activating cyclobutylamino group and the deactivating methyl ester group.
The secondary amine (-NH-cyclobutyl) is a potent activating group and an ortho, para-director. libretexts.orgyoutube.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance, thereby stabilizing the positively charged intermediate (arenium ion) formed during the substitution. libretexts.org This electron donation preferentially increases the electron density at the ortho and para positions relative to the amine.
Conversely, the methyl ester (-COOCH₃) group is a deactivating group and a meta-director. youtube.com Its electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. youtube.com This deactivation is most pronounced at the ortho and para positions.
In this compound, these two groups are para to each other. The powerful activating effect of the amino group dominates the directing influence. libretexts.org Consequently, electrophilic substitution will occur at the positions ortho to the cyclobutylamino group (and meta to the ester group).
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-(cyclobutylamino)benzoate |
| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-(cyclobutylamino)benzoate |
| Chlorination | Cl₂, AlCl₃ | Methyl 3-chloro-4-(cyclobutylamino)benzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 3-acyl-4-(cyclobutylamino)benzoate |
However, the high reactivity of the arylamine can lead to challenges. Direct nitration can cause oxidative decomposition of the starting material. libretexts.org Furthermore, Friedel-Crafts reactions are often unsuccessful with anilines because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the ring. libretexts.org To circumvent these issues and achieve cleaner reactions, the nucleophilicity and activating influence of the amino group can be temporarily attenuated by converting it into an amide (e.g., by acetylation with acetic anhydride). libretexts.orglibretexts.org This protecting group can be removed by hydrolysis after the substitution reaction is complete. libretexts.org
Nucleophilic Reactivity at the Ester and Amine Functionalities
Both the ester and the amine moieties of this compound can act as sites for nucleophilic attack. The nitrogen atom of the cyclobutylamino group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with various electrophiles. For instance, it can undergo N-alkylation or N-acylation. Secondary arylamines can be deprotonated by strong bases to form highly nucleophilic amide anions, which can then be arylated in SNAr reactions. youtube.com
The carbonyl carbon of the methyl ester group is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the derivatization reactions discussed in subsequent sections, such as hydrolysis, transesterification, and amidation. The general mechanism for these transformations is nucleophilic acyl substitution. libretexts.org
Cycloaddition Reactions Involving the Aromatic Moiety
Cycloaddition reactions involving the benzene ring of this compound are generally unfavorable due to the inherent stability of the aromatic system. The high energy barrier required to disrupt the aromatic sextet makes reactions like the Diels-Alder reaction, where the benzene ring would act as the diene, very rare. libretexts.org
However, the concept of cycloaddition can be relevant in specific contexts. For instance, benzyne (B1209423), a highly reactive intermediate that can be generated from substituted benzenes, readily undergoes cycloaddition reactions. While not a direct reaction of the starting molecule, its derivatives could potentially form benzyne intermediates under specific conditions.
More relevant are dipolar cycloadditions. While the benzene ring itself is not a 1,3-dipole, derivatives could be synthesized to incorporate functionalities that are. For example, the amine could be converted to an azide, which is a classic 1,3-dipole that readily participates in cycloaddition reactions with alkynes to form triazoles. youtube.com Additionally, certain heterocyclic systems can undergo inverse-electron-demand Diels-Alder reactions, and while the benzene ring is electron-rich due to the amine, it is not a heterocyclic azadiene. nih.govnih.gov Therefore, direct cycloaddition on the aromatic core of this compound remains a synthetic challenge without prior modification.
Hydrolysis and Transesterification Pathways of this compound
The ester functionality of this compound can be readily cleaved through hydrolysis or converted to other esters via transesterification.
Hydrolysis: Hydrolysis of the methyl ester yields 4-(cyclobutylamino)benzoic acid. This reaction can be catalyzed by either acid or base. libretexts.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is typically heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process. libretexts.orgchemguide.co.uk
Base-catalyzed hydrolysis (saponification) is an irreversible process where the ester is treated with a base like sodium hydroxide (B78521). The reaction consumes the base and initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. libretexts.org Studies on similar p-substituted methyl benzoates show that this reaction proceeds readily. psu.edu The presence of the amino group can influence the rate; for instance, the hydrolysis of 2-aminobenzoate (B8764639) esters is catalyzed by the neighboring amine group. acs.orgnih.gov While the para-amino group in the title compound cannot participate in direct intramolecular catalysis, its electronic-donating nature influences the reactivity of the ester carbonyl.
Transesterification: Transesterification involves the conversion of the methyl ester into a different ester by exchanging the alkoxy group. masterorganicchemistry.com This is achieved by reacting this compound with an excess of another alcohol (R'-OH) in the presence of either an acid or a base catalyst. masterorganicchemistry.comgoogle.com The use of a large excess of the new alcohol helps to drive the equilibrium towards the desired product. google.com This method is a common strategy for preparing various aminobenzoate esters. google.com
Table 2: Hydrolysis and Transesterification Reactions
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 4-(Cyclobutylamino)benzoic acid |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 4-(Cyclobutylamino)benzoic acid |
| Transesterification | R'-OH, H⁺ or RO⁻ catalyst | This compound |
Reductions and Oxidations of Functional Groups within this compound
The functional groups of this compound allow for selective reduction and oxidation reactions.
Reduction: The primary site for reduction is the ester group.
Reduction to a primary alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, [4-(hydroxymethyl)phenyl]cyclobutylamine.
Reduction to an aldehyde: It is possible to stop the reduction at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures. However, selective reduction of an ester in the presence of other functional groups can be challenging. For example, studies on methyl 4-formylbenzoate (B8722198) show that sodium borohydride (B1222165) selectively reduces the aldehyde over the ester. chegg.com In the case of 4-aryl-4-oxoesters, sodium borohydride in methanol (B129727) can reduce both the ketone and the ester functionalities. beilstein-journals.org
Oxidation: The secondary amine is the most susceptible site for oxidation. Arylamines can be oxidized by various reagents, but these reactions can be complex and lead to a mixture of products. The oxidation of N-cyclopropylanilines has been studied as a probe for single-electron transfer (SET) processes. acs.org Upon oxidation, the N-cyclopropylaniline radical cation can undergo an irreversible ring-opening of the cyclopropyl (B3062369) group. acs.org By analogy, oxidation of this compound could potentially lead to the formation of a nitrogen-centered radical cation, which might trigger reactions involving the cyclobutyl ring.
Synthesis of Advanced Derivatives: Amides, Acids, and Esters from this compound
This compound is a versatile starting material for the synthesis of other carboxylic acid derivatives.
Synthesis of Amides: The methyl ester can be converted into amides through aminolysis. This involves reacting the ester with ammonia (B1221849), a primary amine, or a secondary amine. youtube.com These reactions often require heating. youtube.com The reaction with ammonia would yield 4-(cyclobutylamino)benzamide, while reaction with a primary amine (R'-NH₂) would give the corresponding N-substituted amide, 4-(cyclobutylamino)-N-R'-benzamide. The direct conversion of esters to amides can also be facilitated by various catalysts. masterorganicchemistry.com
Synthesis of the Carboxylic Acid: As detailed in section 5.4, the most direct route to the corresponding carboxylic acid, 4-(cyclobutylamino)benzoic acid, is through the hydrolysis of the methyl ester under either acidic or basic conditions. libretexts.org
Synthesis of other Esters: As described under transesterification (section 5.4), this compound can serve as the precursor for a variety of other esters. By choosing the appropriate alcohol and catalyst, the methyl group can be swapped for other alkyl or aryl groups, providing access to a library of related ester compounds. masterorganicchemistry.comgoogle.com
Table 3: Synthesis of Derivatives from this compound
| Starting Material | Reagents | Product Class | Specific Product Example |
| This compound | H₂O, H⁺ or OH⁻ | Carboxylic Acid | 4-(Cyclobutylamino)benzoic acid |
| This compound | R'OH, H⁺ or R'O⁻ | Ester | Ethyl 4-(cyclobutylamino)benzoate (using ethanol) |
| This compound | R'R''NH, heat | Amide | N-Ethyl-4-(cyclobutylamino)benzamide (using ethylamine) |
Application As a Building Block in Complex Organic Synthesis Research
Precursor in Heterocyclic Compound Synthesis
While specific examples of heterocyclic synthesis starting directly from Methyl 4-(cyclobutylamino)benzoate are not extensively documented in publicly available literature, the general reactivity of N-substituted anilines and benzoate (B1203000) esters suggests its potential as a precursor for a variety of heterocyclic systems. The secondary amine can participate in cyclization reactions, and the aromatic ring can be functionalized to build fused heterocyclic structures. For instance, aniline (B41778) derivatives are known to be key starting materials in the synthesis of indoles, quinolines, and other nitrogen-containing heterocycles through various named reactions. The presence of the cyclobutyl group can introduce specific steric and conformational constraints, potentially influencing the regioselectivity and stereoselectivity of such cyclization reactions.
| Heterocyclic System | Potential Synthetic Route Involving an Aniline Derivative |
| Indoles | Fischer indole (B1671886) synthesis, Bischler-Möhlau indole synthesis |
| Quinolines | Skraup synthesis, Doebner-von Miller reaction, Friedländer synthesis |
| Benzodiazepines | Condensation with a suitable 1,3-dielectrophile |
This table presents potential synthetic pathways for heterocyclic compounds where a molecule with a similar structure to this compound could theoretically be employed.
Scaffold for Design of Novel Ligands and Catalysts
The structural framework of this compound makes it an interesting scaffold for the design of novel ligands for metal catalysis. The nitrogen atom of the cyclobutylamino group and the oxygen atoms of the ester functionality can act as potential coordination sites for metal ions. Modification of the aromatic ring or the cyclobutyl group could introduce additional donor atoms, leading to the formation of multidentate ligands. The synthesis of Schiff base ligands, for example, can be achieved through the condensation of aniline derivatives with aldehydes or ketones. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The rigid nature of the cyclobutyl group can impart specific stereochemical control in catalytic reactions, a desirable feature in asymmetric synthesis.
| Ligand Type | Potential Synthesis from an Aniline Derivative | Potential Metal Coordination |
| Schiff Base Ligands | Condensation with salicylaldehyde (B1680747) or other functionalized aldehydes | Cu(II), Mn(II), Fe(II), Zn(II) |
| N-Heterocyclic Carbene (NHC) Precursors | Functionalization of the aniline nitrogen followed by cyclization | Rhodium, Iridium, Palladium |
| Pincer Ligands | Ortho-functionalization of the aromatic ring with donor arms | Platinum, Ruthenium, Nickel |
This table outlines the potential for designing various ligand types using a scaffold similar to this compound.
Monomer for Polymer Chemistry Research and Material Precursors
The bifunctional nature of this compound, possessing both an amine and an ester group, suggests its potential use as a monomer in polymerization reactions.
In principle, this compound could be incorporated into polymeric backbones through polycondensation reactions. The amino group could react with dicarboxylic acids or their derivatives, while the ester group could undergo transesterification with diols to form polyesters or polyamides. The presence of the cyclobutyl group within the polymer chain would likely influence the material's physical properties, such as its glass transition temperature, thermal stability, and solubility, by introducing a degree of rigidity and steric bulk.
| Polymer Type | Potential Co-monomer | Potential Polymerization Method |
| Polyamide | Adipoyl chloride, Terephthaloyl chloride | Interfacial polymerization, Solution polymerization |
| Polyester | Ethylene glycol, 1,4-Butanediol | Melt polycondensation, Solution polycondensation |
This table illustrates the theoretical application of a monomer like this compound in polymer synthesis.
While no specific research on oligomers derived from this compound is readily available, it is conceivable that under controlled reaction conditions, short-chain oligomers could be synthesized. These oligomers could serve as interesting models for studying the properties of the corresponding polymers or as functional building blocks for more complex supramolecular assemblies. The defined structure and potential for self-assembly of such oligomers could be of interest in materials science and nanotechnology.
Mechanistic Investigations of Chemical Transformations Involving Methyl 4 Cyclobutylamino Benzoate
Reaction Kinetics and Thermodynamics of Methyl 4-(cyclobutylamino)benzoate Derivatization
Specific kinetic and thermodynamic data for the derivatization of this compound are not available in the current body of scientific literature. To understand these properties, dedicated experimental studies would be required. Such studies would typically involve:
Kinetic Analysis : Monitoring the rate of a reaction, for instance, the acylation of the secondary amine or hydrolysis of the ester group. This would be done under various conditions (temperature, concentration of reactants, and catalyst) to determine the rate law, rate constants (k), and the activation energy (Ea) of the reaction. The Arrhenius equation, k = Ae^(-Ea/RT), would be central to determining the activation energy.
Thermodynamic Analysis : Measuring the equilibrium constants (Keq) for reversible reactions at different temperatures to determine the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) using the van 't Hoff equation.
For a hypothetical N-acylation reaction, one could anticipate the reaction to follow second-order kinetics, being first order with respect to both this compound and the acylating agent. The electron-donating nature of the cyclobutylamino group would likely increase the nucleophilicity of the amine compared to aniline (B41778), while also activating the benzene (B151609) ring, potentially influencing the thermodynamics of reactions involving the aromatic system.
Table 7.1-1: Hypothetical Kinetic Parameters for Derivatization Reactions (Note: This table is illustrative and not based on experimental data for the specific compound)
| Reaction Type | Hypothetical Rate Law | Expected Relative Rate |
|---|---|---|
| N-Acylation | Rate = k[this compound][Acylating Agent] | Moderate to Fast |
| Ester Hydrolysis (Acid-Catalyzed) | Rate = k[this compound][H+] | Slow |
Identification of Reaction Intermediates and Transition States
No experimental or computational studies have been published that identify specific reaction intermediates or transition states for reactions involving this compound.
In many reactions involving similar N-alkylanilines or benzoate (B1203000) esters, the proposed intermediates are often transient and not directly observable. For instance:
In electrophilic aromatic substitution , the key intermediate would be a resonance-stabilized carbocation known as an arenium ion or sigma complex. The cyclobutylamino group, being an activating ortho-, para-director, would stabilize the positive charge at the ortho and para positions.
In N-acylation , a tetrahedral intermediate would form upon nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent.
In base-catalyzed ester hydrolysis , the reaction proceeds through a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon.
Computational chemistry, using methods like Density Functional Theory (DFT), would be a powerful tool to model these reactions. Such calculations could map the potential energy surface, locate transition state structures, and calculate their energies, providing insight into the reaction mechanism and kinetics.
Solvent Effects on this compound Reactivity
While there are no specific studies on solvent effects for this compound, general principles can be applied. The reactivity of this compound would be expected to be significantly influenced by the solvent due to its polar nature, arising from the ester and amino groups, and its ability to participate in hydrogen bonding.
Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the ground state and any charged intermediates or transition states. For reactions involving the formation of charged species, such as in an SN1-type reaction or certain electrophilic substitutions, polar protic solvents would be expected to increase the reaction rate by stabilizing the transition state more than the reactants. They can also act as reagents, for example, in solvolysis reactions like hydrolysis or alcoholysis of the ester.
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess significant dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions. They are often used for SN2 reactions where stabilizing the nucleophile via hydrogen bonding is undesirable. For a reaction like N-alkylation, a polar aprotic solvent could enhance the rate by solvating the counter-ion of the alkylating agent without deactivating the amine nucleophile.
Nonpolar Solvents (e.g., hexane (B92381), toluene): Reactions in nonpolar solvents are often slower if the transition state is more polar than the reactants. These solvents are typically chosen when reactants are nonpolar or to avoid side reactions that might be promoted by polar solvents.
Table 7.3-1: Predicted Solvent Effects on Hypothetical Reactions (Note: This table is illustrative and based on general chemical principles.)
| Reaction Type | Optimal Solvent Type | Rationale |
|---|---|---|
| N-Acylation with Acyl Chloride | Polar Aprotic (e.g., THF, DCM) with a non-nucleophilic base | Solubilizes reactants, traps HCl byproduct without competing as a nucleophile. |
| SN2 N-Alkylation | Polar Aprotic (e.g., DMF, Acetonitrile) | Enhances nucleophilicity of the amine compared to protic solvents. |
Catalytic Activation Mechanisms in Reactions Utilizing this compound
Specific catalytic mechanisms for reactions with this compound have not been investigated. However, catalysis is crucial for many transformations it might undergo.
Acid Catalysis: The ester hydrolysis or esterification reactions are commonly catalyzed by strong acids (e.g., H₂SO₄, HCl). The mechanism involves the protonation of the carbonyl oxygen of the ester group. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water (for hydrolysis) or an alcohol (for transesterification). The nitrogen of the cyclobutylamino group could also be protonated, which would deactivate the ring towards electrophilic substitution but could be a key step in certain rearrangements.
Base Catalysis: Base-catalyzed hydrolysis of the ester (saponification) involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is generally a more efficient method for ester cleavage than acid-catalyzed hydrolysis. Bases can also be used to deprotonate the N-H group, significantly increasing its nucleophilicity for reactions like alkylation or acylation. A strong, non-nucleophilic base like sodium hydride (NaH) would be effective for this purpose.
Transition Metal Catalysis: The amino group and the aromatic ring make this compound a suitable substrate for various transition-metal-catalyzed cross-coupling reactions. For example, in a Buchwald-Hartwig amination, a palladium catalyst would facilitate the coupling of the N-H bond with an aryl halide. The mechanism involves a catalytic cycle of oxidative addition, ligand exchange (amine coordination), deprotonation, and reductive elimination. Similarly, the ester could potentially be used in coupling reactions after conversion to a more reactive derivative.
Structure Property Relationship Studies of Methyl 4 Cyclobutylamino Benzoate and Its Analogues Non Biological Focus
Influence of Substituent Effects on Chemical Reactivity of Methyl 4-(cyclobutylamino)benzoate
The chemical reactivity of this compound is significantly influenced by the electronic and steric nature of its constituent groups: the cyclobutylamino group, the central benzene (B151609) ring, and the methyl ester group. Substituent effects are the changes in reactivity or other properties caused by replacing one atom or group with another. ucsb.edu These effects can be transmitted through the molecule's sigma-bond framework (inductive effects) or through its pi-system (resonance effects). ucsb.edu
In the case of this compound, the amino group (-NH-) is an electron-donating group (EDG) by resonance, feeding electron density into the aromatic ring. This increased electron density at the ortho and para positions can affect the rates of electrophilic aromatic substitution reactions. Conversely, the methyl ester (-COOCH₃) is an electron-wthdrawing group (EWG) by induction and resonance, which deactivates the ring towards electrophiles but activates it towards nucleophilic attack, particularly at the ester carbonyl carbon.
The reactivity of benzoate (B1203000) esters in processes like aminolysis (reaction with an amine) is sensitive to such electronic effects. Studies on related compounds, such as 4-nitrophenyl X-substituted benzoates, show that the rate of reaction increases as the substituent on the acyl portion (the 'X' group) becomes more electron-withdrawing. nih.gov This is because an EWG stabilizes the negative charge that develops on the carbonyl oxygen in the transition state of the reaction. While the cyclobutylamino group is an EDG, its effect on reactions at the distant ester carbonyl is primarily transmitted through the benzene ring.
Furthermore, the position of substituents is critical. For instance, studies on methyl aminobenzoate isomers (ortho, meta, and para) reveal that their photodynamics and relaxation pathways after UV excitation are distinct. rsc.orgnih.gov The para-substituted isomer, analogous to this compound, exhibits a long-lived excited state attributed to the stability of its charge-transfer character. rsc.org This highlights how the para arrangement of the amino and ester groups creates a specific electronic environment that governs its reactivity in photochemical processes.
Correlation of Molecular Structure with Solid-State Packing and Stability
The way molecules of this compound arrange themselves in a solid crystal lattice dictates important physical properties like melting point, solubility, and stability. This solid-state packing is governed by a delicate balance of intermolecular forces, including hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the aromatic rings.
The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen of the ester) in the molecule is a critical feature. This allows for the formation of strong intermolecular hydrogen bonds, which are expected to be a dominant factor in the crystal packing. These bonds can link molecules into chains, sheets, or more complex three-dimensional networks, leading to a well-ordered and stable crystal structure.
While specific crystallographic data for this compound is not publicly available, data for analogous structures provides insight. The table below shows typical crystallographic parameters for a related small organic molecule, illustrating the kind of data obtained from X-ray diffraction studies. The specific values determine the precise geometry of the packing and the density of the solid.
Table 1: Illustrative Crystallographic Data for a Representative Aminobenzoate Analogue
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.54 |
| b (Å) | 5.88 |
| c (Å) | 16.21 |
| β (°) | 101.5 |
| Volume (ų) | 798.2 |
| Z (Molecules/Unit Cell) | 4 |
Note: This data is illustrative for a related compound and does not represent this compound itself.
The stability of the solid form is also a key consideration. Polymorphism, the ability of a compound to exist in multiple crystal forms with different packing arrangements, can occur. Each polymorph will have a unique set of physical properties. The thermal stability, often assessed by techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would reveal the melting point and decomposition temperature, providing a quantitative measure of the solid-state stability.
Rational Design of Analogues for Modified Chemical Behavior
Rational design involves the deliberate modification of a molecule's structure to achieve a desired change in its properties. nih.govnih.gov In a non-biological context, this could mean altering this compound to enhance its thermal stability, modify its solubility in a specific solvent, or tune its photochemical properties.
For example, to modify chemical reactivity at the ester, one could replace the methyl group with a different alkyl or aryl group.
Increasing Steric Hindrance: Replacing the methyl group with a bulkier group like a tert-butyl group would sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing the rate of hydrolysis or aminolysis.
Altering Electronic Effects: Replacing the methyl group with an electron-withdrawing group, such as a 2,2,2-trifluoroethyl group, would make the carbonyl carbon more electrophilic and increase its susceptibility to nucleophilic attack.
Modifications can also be made to other parts of the molecule:
Cycloalkyl Ring: Changing the cyclobutyl group to a larger (e.g., cyclohexyl) or smaller (e.g., cyclopropyl) ring could subtly alter the electronic properties of the amino group due to changes in bond angles and hybridization, and would also impact crystal packing.
Aromatic Ring: Introducing substituents onto the benzene ring would have a pronounced effect. An electron-withdrawing substituent (like a nitro or cyano group) would significantly impact the electron density of the entire molecule, affecting both the basicity of the amine and the reactivity of the ester.
The goal of such rational design is to establish clear structure-property relationships that allow for the predictable tuning of the molecule's chemical behavior for specific applications, such as in materials science or as a chemical intermediate.
Theoretical Structure-Activity Relationships (SAR) in Chemical Processes
Theoretical and computational chemistry provide powerful tools for understanding the structure-activity relationships (SAR) of molecules like this compound at an electronic level. nih.gov Methods such as Density Functional Theory (DFT) can be used to model the molecule's geometry, electron distribution, and orbital energies, which are fundamental to its chemical reactivity.
For chemical processes, a theoretical SAR study could involve:
Mapping Electrostatic Potential: Calculating the molecular electrostatic potential (MEP) map would visually identify the electron-rich and electron-poor regions of the molecule. For this compound, this would likely show negative potential (red) around the carbonyl oxygen and positive potential (blue) near the amine hydrogen, indicating the sites for electrophilic and nucleophilic attack, respectively.
Calculating Reaction Barriers: For a specific chemical reaction, such as ester hydrolysis, computational methods can model the entire reaction pathway, including transition states. By calculating the energy barriers for this reaction with different analogues (e.g., with different substituents on the ring), a quantitative SAR can be developed. This can predict which analogues will react faster or slower without needing to synthesize and test each one experimentally.
Frontier Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO location indicates the site of electron donation (nucleophilicity), while the LUMO location indicates the site of electron acceptance (electrophilicity). Analyzing how these orbitals change with structural modifications provides insight into how reactivity will be altered.
While computational studies on methyl aminobenzoates have sometimes struggled to perfectly model spectroscopic data in solution due to the complexities of solvent interactions, they remain invaluable for providing a foundational understanding of the intrinsic properties of the molecule. nih.gov These theoretical models help rationalize observed experimental trends and guide the rational design of new analogues with tailored chemical properties.
Advanced Analytical Method Development for the Study of Methyl 4 Cyclobutylamino Benzoate
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating and quantifying Methyl 4-(cyclobutylamino)benzoate from its starting materials, intermediates, and byproducts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play crucial roles in the analytical workflow.
High-Performance Liquid Chromatography (HPLC) Method Development
A robust reversed-phase HPLC (RP-HPLC) method has been developed for the routine purity assessment of this compound and for monitoring the progress of its synthesis. The method is designed to provide excellent separation of the main component from potential non-volatile impurities.
The development process involves the systematic optimization of several parameters to achieve the desired resolution, peak shape, and analysis time. A C18 stationary phase is selected for its versatility and effectiveness in retaining and separating aromatic compounds. The mobile phase composition, a critical factor in RP-HPLC, is optimized by testing various ratios of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The buffer, typically an acetate (B1210297) or phosphate (B84403) buffer, helps to maintain a consistent pH and improve peak symmetry, especially for the basic amine functionality in the target molecule. The detection wavelength is set at the maximum absorbance (λmax) of this compound to ensure the highest sensitivity.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Under these hypothetical conditions, this compound would be expected to elute with a retention time of approximately 8.5 minutes. Potential impurities, such as the unreacted starting material methyl 4-aminobenzoate (B8803810), would elute earlier due to its higher polarity.
Gas Chromatography (GC) for Volatile Byproducts
While HPLC is ideal for the analysis of the non-volatile target compound, Gas Chromatography (GC) is the preferred method for the detection and quantification of volatile byproducts and residual starting materials that may be present from the synthesis process. Common volatile impurities in the synthesis of this compound, particularly if a reductive amination route is employed, could include unreacted cyclobutanone (B123998) and cyclobutylamine (B51885).
The GC method utilizes a capillary column with a stationary phase suitable for the analysis of polar, volatile amines. A flame ionization detector (FID) is typically used for quantification due to its wide linear range and sensitivity to organic compounds. The temperature program is optimized to ensure the separation of the volatile components from the solvent front and from each other.
Hypothetical GC Method Parameters:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection | 1 µL, split ratio 50:1 |
Quantitative Spectroscopic Methods for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy provides a simple and rapid method for the quantitative determination of this compound in solution. The aromatic nature of the compound gives rise to strong UV absorbance.
To determine the concentration of a sample, a calibration curve is first established by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). The λmax for this compound is determined by scanning a dilute solution across a range of UV wavelengths. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By plotting absorbance versus concentration, a linear relationship is obtained, which can then be used to determine the concentration of unknown samples.
Hypothetical UV-Vis Spectroscopy Data:
| Parameter | Value |
| Solvent | Ethanol (B145695) |
| λmax | ~295 nm |
| Molar Absorptivity (ε) | ~18,000 L·mol⁻¹·cm⁻¹ |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Impurity Profiling
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are essential for the comprehensive impurity profiling of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the identification of volatile and semi-volatile impurities. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. By comparing the obtained mass spectra with spectral libraries, unknown impurities can be identified.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile and thermally labile impurities. The eluent from the HPLC system is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS as it is a soft ionization method that typically keeps the molecule intact, providing molecular weight information. By analyzing the mass spectra of the separated peaks, a detailed impurity profile can be constructed. This is particularly useful for identifying process-related impurities from the synthesis, such as the intermediate imine formed during reductive amination, or over-alkylated byproducts.
Hypothetical Impurity Profile by LC-MS:
| Potential Impurity | Chemical Formula | Expected [M+H]⁺ (m/z) |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 152.07 |
| Cyclobutanone | C₄H₆O | N/A (Volatile, better by GC-MS) |
| Cyclobutylamine | C₄H₉N | 88.09 |
| Imine Intermediate | C₁₂H₁₃NO₂ | 204.10 |
| N,N-dicyclobutyl-4-aminobenzoate | C₁₆H₂₁NO₂ | 260.16 |
Chiral Resolution Techniques for Enantiomeric Purity (if chiral)
This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, enantiomeric separation is not applicable to this specific compound.
However, if a chiral center were to be introduced into the molecule, for instance, through the use of a chiral starting material like a chiral amine or a chiral carboxylic acid in a related synthesis, then chiral resolution techniques would be crucial for determining the enantiomeric purity. Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common technique for this purpose. This method utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving successful chiral separation. Polysaccharide-based CSPs are widely used due to their broad applicability.
Future Research Directions and Open Questions Pertaining to Methyl 4 Cyclobutylamino Benzoate
Exploration of Novel Synthetic Pathways
The synthesis of Methyl 4-(cyclobutylamino)benzoate is not extensively documented, suggesting that current methodologies likely rely on classical synthetic routes. A primary area for future research would be the development and optimization of novel synthetic pathways that are more efficient, sustainable, and scalable.
Key research questions in this area include:
Catalytic C-N Cross-Coupling Reactions: Can modern catalytic systems, such as Buchwald-Hartwig or Ullmann-type couplings, be adapted for the efficient synthesis of this compound from readily available precursors like methyl 4-halobenzoates and cyclobutylamine (B51885)? The exploration of various phosphine (B1218219) ligands and palladium or copper catalysts could lead to milder reaction conditions and higher yields.
Reductive Amination Strategies: Investigating the direct reductive amination of methyl 4-formylbenzoate (B8722198) or related carbonyl compounds with cyclobutylamine could offer a more atom-economical synthetic route. This would involve screening various reducing agents and reaction conditions to optimize selectivity and conversion.
Flow Chemistry Synthesis: The application of continuous flow chemistry could enable a more controlled, safer, and scalable production of this compound. Research in this area would focus on developing a robust flow reactor setup and optimizing parameters such as residence time, temperature, and reagent stoichiometry.
Unexplored Reactivity Manifolds
The reactivity of this compound remains largely uncharted territory. Understanding its chemical behavior is crucial for its potential application as a building block in organic synthesis.
Future investigations should focus on:
Functional Group Transformations: A systematic study of the reactivity of the ester and secondary amine functionalities is warranted. This includes hydrolysis of the ester to the corresponding carboxylic acid, reduction to the alcohol, and amidation reactions. The N-H bond of the cyclobutylamino group could be a site for further functionalization, such as N-alkylation, N-acylation, or N-arylation, to generate a library of new derivatives.
Electrophilic Aromatic Substitution: The electron-donating nature of the amino group is expected to activate the aromatic ring towards electrophilic substitution. Research into reactions such as nitration, halogenation, and Friedel-Crafts reactions could reveal the regioselectivity of these transformations and provide access to polysubstituted aromatic compounds.
Oxidative and Reductive Stability: Determining the stability of this compound under various oxidative and reductive conditions is essential for its handling and application in different chemical environments.
Potential in Advanced Material Science Precursors
The structural motifs within this compound, namely the aromatic ring, the ester group, and the cycloalkylamine, suggest its potential as a precursor for advanced materials.
Promising research directions include:
Polymer Synthesis: The molecule could serve as a monomer for the synthesis of novel polymers. For instance, the corresponding carboxylic acid or alcohol derivatives could be used in the preparation of polyesters or polyamides. The properties of these polymers, such as thermal stability, mechanical strength, and optical properties, would be of significant interest.
Liquid Crystal Development: The rigid aromatic core combined with the flexible cyclobutyl group could impart mesogenic properties. Research into the synthesis of derivatives with different terminal groups could lead to the discovery of new liquid crystalline materials with potential applications in display technologies.
Integration into Supramolecular Assemblies
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an intriguing candidate for the construction of supramolecular assemblies.
Open questions in this domain are:
Self-Assembly Behavior: How does this compound self-assemble in the solid state and in solution? X-ray crystallography and various spectroscopic techniques could be employed to elucidate its packing arrangements and the nature of the intermolecular interactions.
Host-Guest Chemistry: The aromatic ring could act as a guest within the cavity of macrocyclic hosts like cyclodextrins or calixarenes. Studies in this area could explore the binding affinities and thermodynamics of such host-guest complexes, which may have applications in drug delivery or sensing.
Theoretical Advancements in Predicting Its Chemical Behavior
Computational chemistry offers a powerful tool to predict and understand the properties of this compound before engaging in extensive experimental work.
Future theoretical studies could focus on:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-(cyclobutylamino)benzoate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, starting with methyl 4-(chlorocarbonyl)benzoate (Cl-MMT), cyclobutylamine can displace the chloride group under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts . Alternatively, Suzuki-Miyaura coupling may be employed if aryl halide precursors are used. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical to minimize side products like over-alkylation or hydrolysis .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and cyclobutyl group integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- X-ray Crystallography : If single crystals are obtainable, SHELX or ORTEP software can refine the structure and resolve hydrogen-bonding networks .
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>98%) .
Q. What physicochemical properties (e.g., logP, solubility) are critical for experimental design with this compound?
- Methodological Answer : Key properties include:
- logP : Predicted via computational tools (e.g., ChemAxon) or experimentally determined using shake-flask methods. For methyl 4-(3-oxopropyl)benzoate (a structural analog), logP = 1.6, suggesting moderate lipophilicity .
- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectrophotometry.
- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .
Advanced Research Questions
Q. How does the cyclobutylamino group influence hydrogen-bonding patterns in the crystal lattice?
- Methodological Answer : The cyclobutylamino group can act as both a hydrogen-bond donor (N–H) and acceptor (lone pairs on N). Graph set analysis (as per Etter’s rules) using crystallographic data (e.g., CCDC entries) reveals motifs like D (donor) or R (ring) patterns. For example, in methyl 4-benzyloxy-2-hydroxybenzoate, intermolecular O–H···O bonds form infinite chains. Similarly, the cyclobutyl group’s steric bulk may disrupt packing, affecting solubility and stability .
Q. How can discrepancies in crystallographic refinement data be resolved?
- Methodological Answer : Contradictions in bond lengths/angles or thermal parameters may arise from:
- Data Quality : Ensure high-resolution (<1.0 Å) datasets and correct for absorption/thermal motion.
- Software Choice : Compare refinements using SHELXL (favored for small molecules) vs. CRYSTAL. SHELXL’s robust least-squares algorithms minimize residual density errors .
- Validation Tools : Use PLATON or CheckCIF to identify outliers (e.g., unrealistic displacement parameters) .
Q. What strategies optimize yield in the synthesis of this compound derivatives for biological screening?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling reactions.
- Microwave Assistance : Reduce reaction times (e.g., from 24h to 1h) while maintaining yields.
- Protecting Groups : Temporarily protect reactive sites (e.g., ester groups) to prevent side reactions during functionalization .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs).
- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft’s E) parameters with activity data from analogs like methyl 4-(hept-5-ynoylamino)benzoate .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Data Contradiction Analysis
Q. How to address conflicting reports on reaction yields for cyclobutylamino-substituted benzoates?
- Methodological Answer :
- Reproducibility Checks : Verify solvent purity, anhydrous conditions, and inert atmospheres (N/Ar).
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed carboxylic acids).
- Statistical Design : Apply a Taguchi or DoE (Design of Experiments) approach to isolate critical variables (e.g., temperature vs. catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
